molecular formula C18H28BNO3 B15092146 N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide

Cat. No.: B15092146
M. Wt: 317.2 g/mol
InChI Key: GLPXZOWUMZIAJP-UHFFFAOYSA-N
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Description

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide is a complex organic compound featuring a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with isobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The compound’s molecular targets and pathways are still under investigation, particularly in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide is unique due to its specific structural configuration, which combines a boron-containing dioxaborolane ring with an isobutyramide group

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

2-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]propanamide

InChI

InChI=1S/C18H28BNO3/c1-12(2)16(21)20-13(3)14-8-10-15(11-9-14)19-22-17(4,5)18(6,7)23-19/h8-13H,1-7H3,(H,20,21)

InChI Key

GLPXZOWUMZIAJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C(C)C

Origin of Product

United States

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